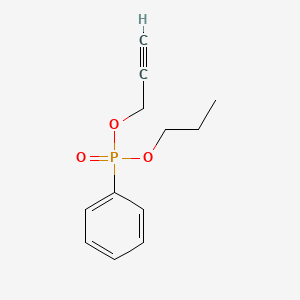

Propyl-2-propynylphenylphosphonate

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

18705-22-1 |

|---|---|

Fórmula molecular |

C12H15O3P |

Peso molecular |

238.22 g/mol |

Nombre IUPAC |

[propoxy(prop-2-ynoxy)phosphoryl]benzene |

InChI |

InChI=1S/C12H15O3P/c1-3-10-14-16(13,15-11-4-2)12-8-6-5-7-9-12/h1,5-9H,4,10-11H2,2H3 |

Clave InChI |

YSVDXOJUVQMPCX-UHFFFAOYSA-N |

SMILES |

CCCOP(=O)(C1=CC=CC=C1)OCC#C |

SMILES canónico |

CCCOP(=O)(C1=CC=CC=C1)OCC#C |

Sinónimos |

NIA-16388 Niagara 16388 |

Origen del producto |

United States |

Role of Propyl 2 Propynylphenylphosphonate in Agricultural Chemical Research

Augmentation of Pesticidal Activity in Co-Formulations

Research into propyl-2-propynylphenylphosphonate has examined its capacity to enhance the efficacy of other pesticidal agents. This is often achieved through synergistic interactions where the combined effect of two or more compounds is greater than the sum of their individual effects.

Synergistic Effects with Pyrethroid Compounds

Scientific investigations have pointed towards the potential of this compound to act as a synergist with pyrethroid insecticides. Pyrethroids are a major class of insecticides used globally. However, their effectiveness can be diminished by the development of resistance in target pest populations. The inclusion of a synergist like this compound in pyrethroid formulations is a strategy explored to counteract this resistance. While the concept is established, detailed, publicly accessible studies quantifying the synergistic ratio and specific pyrethroid combinations with this compound are limited.

Enhancement of Insecticide Efficacy through Oxidase Inhibition

The mechanism by which this compound can potentiate the activity of insecticides is often linked to the inhibition of metabolic enzymes in insects, particularly mixed-function oxidases (MFOs). These enzymes are a primary defense mechanism for many insects, detoxifying foreign compounds like insecticides. By inhibiting these oxidases, this compound can prevent or slow down the breakdown of the primary insecticide, leading to increased internal concentrations and prolonged activity, ultimately enhancing its insecticidal effect.

| Interactive Data Table: Research on Oxidase Inhibition |

| Due to the limited availability of specific quantitative data from publicly accessible research, a detailed interactive data table on the oxidase inhibition by this compound cannot be constructed at this time. |

Research into Resistance Management Strategies Involving Synergists

The development of insecticide resistance is a significant challenge in modern agriculture. The use of synergists is a key component of resistance management strategies. By overcoming metabolic resistance, synergists like this compound can help to restore the efficacy of older insecticides and prolong the useful life of newer ones. Research in this area focuses on identifying the optimal synergist-insecticide combinations and understanding the underlying biochemical and genetic mechanisms of resistance in various pest species. While general strategies for using synergists in resistance management are well-documented, specific research detailing large-scale field trials or long-term resistance monitoring programs involving this compound is not widely available in the public domain.

Environmental Fate and Degradation Mechanisms in Research Contexts (Excluding ecotoxicology)

Understanding the environmental persistence and degradation of agricultural chemicals is crucial. Research in this area for this compound would focus on its breakdown under various environmental conditions.

Photolytic Degradation Pathways

Photolytic degradation refers to the breakdown of a chemical compound by light, particularly sunlight. For a pesticide applied in the field, this can be a significant degradation pathway. Studies in this area would involve exposing this compound to controlled light sources that mimic the solar spectrum and analyzing the resulting transformation products. This information helps in predicting the compound's persistence on plant surfaces and in the upper layers of soil and water. However, specific studies detailing the photolytic half-life and degradation products of this compound are not readily found in the reviewed literature.

Computational and Theoretical Investigations of Propyl 2 Propynylphenylphosphonate

Molecular Docking and Dynamics Simulations for Enzyme-Ligand Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Propyl-2-propynylphenylphosphonate, and a biological target, typically a protein or enzyme. researchgate.net These methods are fundamental in fields like drug discovery and toxicology to understand the mechanism of action of small molecules.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. biointerfaceresearch.com The process involves sampling a large number of possible conformations of the ligand within the active site of the enzyme and scoring them based on their binding affinity. For an organophosphorus compound like this compound, a primary enzyme of interest is often acetylcholinesterase (AChE), due to the known inhibitory effects of many organophosphates on this enzyme. nih.gov

The docking process would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and potential covalent bonds, between the phosphonate (B1237965) and the amino acid residues in the enzyme's active site. researchgate.net For instance, the phosphoryl oxygen might act as a hydrogen bond acceptor, while the phenyl and propyl groups could engage in hydrophobic interactions within the active site gorge. nih.gov The results are typically quantified by a binding energy score (e.g., in kcal/mol), which estimates the stability of the ligand-enzyme complex. nih.gov

Illustrative Molecular Docking Results for this compound with Acetylcholinesterase

| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 1 | -8.5 | SER203, HIS447 | Covalent/Hydrogen Bond |

| 2 | -7.9 | TRP86, TYR337 | Hydrophobic (π-π stacking) |

| 3 | -7.5 | PHE330, PHE331 | Hydrophobic |

Note: This data is hypothetical and for illustrative purposes only.

Molecular Dynamics (MD) Simulations

Following molecular docking, MD simulations can be employed to study the dynamic stability of the predicted enzyme-ligand complex over time. nih.gov Starting from the best-docked pose, an MD simulation solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their movements. frontiersin.org This allows for the analysis of the flexibility of both the ligand and the protein, and the stability of their interactions. biointerfaceresearch.com

For the this compound-AChE complex, a simulation of several nanoseconds would show whether the ligand remains stably bound in the active site or if its conformation changes significantly. researchgate.net Key metrics from MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. biointerfaceresearch.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties and inherent reactivity of a molecule. nih.gov Methods like Density Functional Theory (DFT) are commonly used to provide a balance between accuracy and computational cost for organophosphorus compounds. nih.gov

These calculations can determine a variety of molecular properties for this compound, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, quantum calculations can derive reactivity descriptors like Mulliken charges and spin densities, which can pinpoint the most reactive sites within the molecule. ornl.gov For instance, the phosphorus atom in a phosphonate is often an electrophilic center, susceptible to nucleophilic attack, a key step in the inhibition of enzymes like acetylcholinesterase. nih.gov Thermodynamic properties such as the enthalpy of formation and Gibbs free energy can also be computed, providing data on the molecule's stability. nih.gov

Calculated Electronic Properties of this compound (Illustrative)

| Property | Value |

|---|---|

| Energy of HOMO | -7.2 eV |

| Energy of LUMO | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.1 Debye |

Note: This data is hypothetical, calculated at a representative DFT level of theory, and for illustrative purposes only.

Prediction of Spectroscopic Properties using Computational Methods

Computational chemistry allows for the prediction of various spectroscopic properties, which can be invaluable for identifying and characterizing a molecule. nih.gov For this compound, predicting its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can aid in the interpretation of experimental data.

NMR Spectroscopy Prediction

The prediction of ³¹P and ¹H NMR chemical shifts is particularly relevant for organophosphorus compounds. acs.orgnih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, computational methods can provide theoretical chemical shifts. nih.gov These calculations must often account for the different conformations of the molecule, as the observed spectrum is a Boltzmann-weighted average of the spectra of all stable conformers. github.io Comparing the predicted spectrum with an experimental one can help confirm the molecular structure.

IR Spectroscopy Prediction

The vibrational frequencies of this compound can also be calculated. These frequencies correspond to the peaks in an IR spectrum. Specific vibrational modes, such as the P=O stretch, P-O-C stretch, and C≡C stretch of the propynyl (B12738560) group, can be identified. This provides a theoretical vibrational fingerprint of the molecule.

Predicted Vibrational Frequencies for Key Functional Groups (Illustrative)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| P=O | Stretch | 1250 |

| P-O-C | Asymmetric Stretch | 1030 |

| C≡C | Stretch | 2125 |

Note: This data is hypothetical and for illustrative purposes only.

Conformation Analysis and Conformational Landscapes of this compound

This compound is a flexible molecule due to several rotatable single bonds. Conformational analysis aims to identify the stable, low-energy three-dimensional arrangements (conformers) of the molecule and to understand the energy barriers between them. nih.gov

This analysis is typically performed by systematically rotating the key dihedral angles (e.g., around the P-O, O-C, and C-C bonds) and calculating the potential energy at each step. This process generates a potential energy surface, from which the lowest energy conformers (global and local minima) can be identified.

The collection of these low-energy structures and the pathways to interconvert between them constitute the molecule's conformational landscape. nih.gov Understanding this landscape is crucial, as the biological activity and spectroscopic properties of a molecule are often dependent on its preferred conformation or the ensemble of accessible conformations. For example, the specific shape of a conformer will determine how well it fits into an enzyme's active site. nih.gov The results of a conformational analysis are often presented as a table of low-energy conformers and their relative energies.

Relative Energies of Stable Conformers of this compound (Illustrative)

| Conformer ID | Dihedral Angle 1 (O-P-O-C) | Dihedral Angle 2 (P-O-C-C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | 178.5° | 60.2° | 0.00 |

| 2 | -65.3° | 179.1° | 0.85 |

| 3 | 179.0° | -61.5° | 1.20 |

Note: This data is hypothetical and for illustrative purposes only.

Future Directions and Emerging Research Avenues

Exploration of Novel Biocatalytic Pathways for Phosphonate (B1237965) Synthesis

The synthesis of phosphonates, including propyl-2-propynylphenylphosphonate, has traditionally relied on conventional chemical methods. However, the future of phosphonate synthesis is increasingly pointing towards biocatalysis. Researchers are actively exploring the use of enzymes to catalyze the formation of the crucial carbon-phosphorus (C-P) bond, a cornerstone of phosphonate chemistry. This enzymatic approach offers the potential for more environmentally friendly and highly selective synthesis routes. The development of novel biocatalytic pathways could lead to more efficient and sustainable production of this compound and its analogs, paving the way for wider accessibility and application in various fields.

Advanced Mechanistic Characterization of Enzyme Inhibition

While the inhibitory effects of this compound on certain enzymes are known, a deeper, more nuanced understanding of the inhibition mechanisms is a key area for future research. Advanced biophysical and computational techniques are being leveraged to elucidate the precise molecular interactions between the inhibitor and its target enzymes. Techniques such as X-ray crystallography, cryo-electron microscopy (cryo-EM), and molecular dynamics simulations can provide atomic-level insights into the binding modes and the conformational changes that occur upon inhibition. This detailed mechanistic characterization is crucial for the rational design of more potent and selective inhibitors.

Development of Next-Generation Synergists Based on the this compound Scaffold

The chemical scaffold of this compound presents a promising starting point for the development of next-generation synergists. Synergists are compounds that, while having little to no biological activity on their own, can enhance the efficacy of other active compounds, such as pesticides or pharmaceuticals. By modifying the propyl, 2-propynyl, and phenyl groups of the parent molecule, researchers aim to create new analogs with improved synergistic properties. This involves synthesizing a library of related compounds and screening them for their ability to potentiate the effects of existing active ingredients, potentially leading to more effective and economically viable combination therapies and pest control strategies.

Applications in Chemical Probe Development for Biological Systems

The ability of this compound to interact with specific biological targets makes it a valuable tool for chemical probe development. nih.gov Chemical probes are small molecules used to study and manipulate biological systems, providing insights into protein function and cellular pathways. nih.gov The propargyl group (containing the triple bond) in this compound is particularly useful as it can participate in "click chemistry" reactions. This allows for the attachment of reporter molecules, such as fluorescent dyes or affinity tags, to the phosphonate. These tagged probes can then be used to visualize the localization of target enzymes within cells, identify new binding partners, and elucidate complex biological networks. High-quality chemical probes are instrumental in both basic research and the initial stages of drug discovery. nih.gov

Integration with "Omics" Technologies for Systems-Level Understanding

The integration of chemical biology tools like this compound with "omics" technologies—such as proteomics, metabolomics, and transcriptomics—offers a powerful approach for gaining a systems-level understanding of its biological effects. By treating biological systems with this compound and then analyzing the global changes in proteins, metabolites, and gene expression, researchers can uncover the broader physiological consequences of inhibiting its specific targets. This integrated approach can reveal previously unknown off-target effects, identify downstream signaling pathways affected by the inhibitor, and provide a more holistic view of the compound's mechanism of action within a complex biological context.

Q & A

Q. Table 1. Analytical Signatures of this compound

| Technique | Key Data | Reference |

|---|---|---|

| ³¹P NMR | δ 18.2 ppm (singlet) | |

| HRMS (ESI+) | [M+H]⁺ = 265.0943 (calc. 265.0941) | |

| IR (neat) | 1248 cm⁻¹ (P=O), 2102 cm⁻¹ (C≡C) |

Q. Table 2. Comparative Reactivity in Cross-Coupling Reactions

| Substrate | Catalyst | Yield (%) | Byproduct Formation |

|---|---|---|---|

| Propyl-2-propynyl... | Pd(PPh₃)₄ | 78 | <5% |

| Isopropylphenyl... | PdCl₂ | 65 | 12% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.